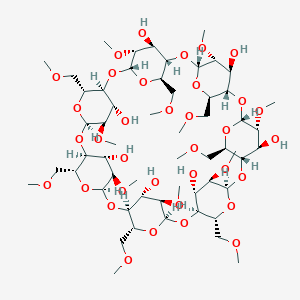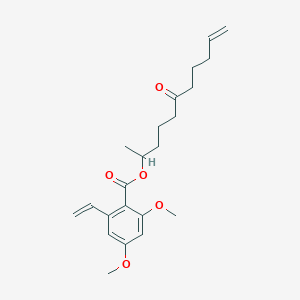
Caffeic acid 3-O-glucuronide
Descripción general
Descripción
Synthesis Analysis
The synthesis of caffeic acid 3-O-glucuronide involves specific enzymatic processes. A study by Piazzon et al. (2012) focused on the synthesis of various metabolites of caffeic acid, including caffeic acid 3-O-glucuronide. They synthesized and tested its antioxidant activity, finding that it retains strong antioxidant properties (Piazzon et al., 2012).
Molecular Structure Analysis
The molecular structure of caffeic acid 3-O-glucuronide is characterized by the presence of glucuronic acid attached to caffeic acid. This structure plays a critical role in its biological activity and solubility. Eng-Kiat Lim et al. (2003) described a glucosyltransferase that specifically modifies the 3-hydroxyl group of caffeic acid, which is crucial for its molecular structure (Lim et al., 2003).
Chemical Reactions and Properties
Caffeic acid 3-O-glucuronide undergoes various chemical reactions due to its phenolic nature. Kader et al. (1999) explored the interaction between caffeic acid o-quinone and other compounds, revealing insights into its chemical reactivity and the formation of complex products (Kader et al., 1999).
Physical Properties Analysis
Physical properties such as solubility, stability, and molecular weight are crucial for understanding the behavior of caffeic acid 3-O-glucuronide. Nam et al. (2017) synthesized a caffeic acid glucoside and analyzed its physical properties like water solubility and resistance to browning, indicating its potential as a functional component in various applications (Nam et al., 2017).
Aplicaciones Científicas De Investigación
-
Extraction from Coriandrum sativum (Coriander)
- Field : Food Science and Technology
- Application : Caffeic acid is a major compound in the extracts of aerial parts of coriander .
- Method : An ultrasound-assisted extraction method was developed for the determination of phenolic compounds in the aerial parts of coriander using the level of caffeic acid as the target response . The working variables evaluated were: methanol level in the extraction solvent, temperature, sonication time, and liquid-to-solvent ratio .
- Results : It was found that the methanol concentration is the most significant factor that influences the recovery of caffeic acid . The optimal extraction conditions were: 10 min as the extraction time, 70 °C as the temperature, 50% for methanol in water as the solvent, and 6.51 mL of solvent per gram of sample .
-
Bioactive Constituents in Food
- Field : Nutrition and Food Science
- Application : Caffeic acid is considered an important contributor to the bioactivities of coffee .
- Method : The bioavailability and metabolism of caffeic acid have been studied due to its abundance in foods, especially in coffee .
- Results : Numerous scientific evidences exhibit that caffeic acid renders a number of diverse biological activities including antioxidant, antimicrobial, anti-inflammatory, antiviral, anti-carcinogenicity, and antiaging effects .
-
Cancer Signaling
- Field : Pharmacology
- Application : Caffeic acid (CA) has been found to have potential therapeutic implications in cancer signaling .
- Method : The anti-tumor action of CA is attributed to its pro-oxidant and anti-oxidant properties . CA’s mechanism of action involves preventing reactive oxygen species formation, diminishing the angiogenesis of cancer cells, enhancing the tumor cells’ DNA oxidation, and repressing MMP-2 and MMP-9 .
- Results : CA and its derivatives have been reported to exhibit anti-carcinogenic properties against many cancer types .
-
Antioxidant Agent
- Field : Biomedicine
- Application : Caffeic acid 3-O-b-D-glucuronide, a highly acclaimed biomedicine in the field, showcases remarkable capabilities as an antioxidant agent .
- Method : It is used to combat ailments linked to oxidative stress .
- Results : Effective in combating ailments linked to oxidative stress .
-
Inhibition of Viral Growth
- Field : Virology
- Application : Caffeic acid 3-O-b-D-glucuronide (3BGA) has been shown to inhibit the growth of viruses, including influenza virus .
- Method : The exact method of application or experimental procedures are not specified .
- Results : Effective inhibition of the growth of viruses, including influenza virus .
- Neuroprotection
- Field : Neuroscience
- Application : Caffeic acid has been found to have potential therapeutic implications in neuroprotection .
- Method : The neuroprotective action of caffeic acid is attributed to its antioxidant properties . Caffeic acid’s mechanism of action involves preventing reactive oxygen species formation, which can damage neurons .
- Results : Caffeic acid and its derivatives have been reported to exhibit neuroprotective properties against many neurodegenerative diseases .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c16-7-3-1-6(2-4-9(17)18)5-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1-5,10-13,15-16,19-21H,(H,17,18)(H,22,23)/b4-2+/t10-,11-,12+,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOMSDFTZKNUHY-ZYZFHZPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648958 | |
| Record name | 5-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeic acid 3-O-glucuronide | |
CAS RN |
1093679-73-2 | |
| Record name | 5-[(1E)-2-Carboxyethenyl]-2-hydroxyphenyl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093679-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















